N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
Description
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-7-9-15(10-8-13)24-12-11-16(22)19-18-21-20-17(23-18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALQHFRUHUEPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole moiety is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the synthesis, characterization, and biological activity of this compound based on various research findings.
Synthesis and Characterization
The compound can be synthesized through a condensation reaction involving p-toluic hydrazide and glycine in polyphosphoric acid. The synthesis yields a high purity product characterized by various spectroscopic techniques such as UV-Vis, FTIR, and NMR spectroscopy. The spectral data confirm the presence of the oxadiazole ring and the thioether functional group, which are crucial for its biological activity.
Table 1: Spectroscopic Data of this compound
| Spectroscopic Technique | Observed Peaks (δ) |
|---|---|
| FTIR | 3435 (N-H), 1625 (C=N), 755 (N-H wag) |
| 1H-NMR | 8.00 (aromatic H), 7.42 (aromatic H), 2.39 (methyl H) |
| 13C-NMR | 164.32 (oxadiazole C), 121.11 (aromatic C) |
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. In a study evaluating various derivatives of oxadiazoles, this compound showed promising activity against several bacterial strains including Staphylococcus aureus and Bacillus subtilis.
Case Study: Antibacterial Screening
In a comparative study on antibacterial activity:
- Compound Tested: this compound
- Bacterial Strains: Staphylococcus aureus, Escherichia coli, Bacillus subtilis
The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as ampicillin and tetracycline. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
The oxadiazole derivatives have also been investigated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulatory proteins.
The biological activity of this compound is believed to stem from:
- Oxidative Stress Induction: The compound may increase reactive oxygen species (ROS) levels in target cells.
- Enzyme Inhibition: It may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Interaction: Potential interactions with cellular receptors could modulate signaling pathways related to inflammation and cancer progression.
Comparison with Similar Compounds
The structural and functional attributes of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide can be contextualized against closely related analogs, as outlined below:
Structural Analogues and Physicochemical Properties
Key Observations :
- Substituent Effects : Replacement of the thiazol-2-yl group (8a) with p-tolylthio increases molecular weight and lipophilicity, which may influence bioavailability.
- Thermal Stability : Melting points vary significantly (117–167°C), reflecting differences in crystallinity and intermolecular interactions (e.g., hydrogen bonding in carbohydrazides ).
- Electronic Properties : Electron-donating groups (e.g., 4-methylphenyl in 8d) may enhance oxadiazole ring stability compared to electron-withdrawing substituents .
Spectral and Analytical Data
Infrared (IR) and nuclear magnetic resonance (NMR) data highlight functional group variations:
- IR Spectroscopy :
- ¹H-NMR :
- p-Tolylthio group: Anticipated singlet for methyl protons (~δ 2.35 ppm) and aromatic protons (δ 7.1–7.3 ppm).
- Thiazole-containing derivatives (8a, 8e): Distinct thiazole protons at δ 7.2–7.5 ppm .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives with propanamide intermediates. Critical parameters include:
-
Temperature : Optimal reflux conditions (e.g., 80–100°C) for cyclization steps to minimize side reactions .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF or toluene/water mixtures) enhance nucleophilic substitution efficiency .
-
Catalysts/Reagents : Triethylamine (TEA) or NaN₃ for azide formation, and coupling agents like COMU® for amide bond formation .
-
Example : A yield of 82–88% was achieved for similar oxadiazole-propanamide hybrids using controlled reflux and TLC monitoring .
Reaction Step Conditions Yield Reference Oxadiazole-thiol synthesis Reflux in toluene/water (8:2) 87% Propanamide coupling DMF, TEA, room temperature 82–88%
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
-
¹H/¹³C-NMR : Key signals include:
-
Oxadiazole protons : δ 8.1–8.5 ppm (aromatic protons).
-
IR Spectroscopy : Peaks at 1665 cm⁻¹ (C=O stretch) and 3334 cm⁻¹ (N–H stretch) confirm amide/oxadiazole moieties .
-
Mass Spectrometry : Molecular ion peaks (e.g., m/z 332–346) validate molecular weight .
Technique Key Peaks Structural Assignment ¹H-NMR δ 8.2 ppm (d, J=8.4 Hz) Oxadiazole aromatic protons ¹³C-NMR δ 160.0 ppm Oxadiazole C-2 IR 1665 cm⁻¹ Amide C=O stretch
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate the structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding interactions with target enzymes (e.g., alkaline phosphatase or urease). Focus on:
- Hydrogen Bonding : Between the oxadiazole nitrogen and enzyme active sites .
- Hydrophobic Interactions : p-Tolylthio groups enhancing binding to hydrophobic pockets .
- Example : Thiazole-oxadiazole hybrids showed IC₅₀ values of 12–18 µM against alkaline phosphatase, correlating with docking scores .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Control variables like enzyme concentration (e.g., 0.1–0.5 U/mL for urease assays) and incubation time (30–60 mins) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance activity. For example:
- 4-Nitrophenyl derivatives : Increased urease inhibition (IC₅₀ = 8.2 µM) vs. unsubstituted analogs (IC₅₀ = 22 µM) .
- Meta-Analysis : Compare logP values and solubility (e.g., ethanol ≥3.07 mg/mL) to correlate bioavailability with activity .
Q. How are advanced synthetic routes (e.g., green chemistry) applied to optimize this compound’s synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from 7 hours to 30 minutes for oxadiazole cyclization .
- Solvent-Free Conditions : Use of ball milling for propanamide coupling, achieving 85% yield with minimal waste .
- Catalytic Recycling : Immobilized lipases or Pd catalysts for iterative coupling steps .
Data Analysis and Experimental Design
Q. How are stability studies (e.g., thermal degradation) conducted for this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition points (e.g., 200–220°C for oxadiazole derivatives) .
- pH Stability : Incubate in buffers (pH 2–12) for 24 hours, monitor via HPLC for degradation products .
Q. What in vitro assays are used to evaluate its enzyme inhibitory activity?
- Methodological Answer :
- Alkaline Phosphatase Assay :
Prepare 0.1 M Tris-HCl buffer (pH 8.5).
Add p-nitrophenyl phosphate (5 mM) as substrate.
Measure absorbance at 405 nm after 30 mins .
- Urease Inhibition :
Use jack bean urease (5 U/mL) in urea solution.
Monitor NH₃ production via indophenol method at 630 nm .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
